BenchChemオンラインストアへようこそ!

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine

Anticancer Cytotoxicity Pyrano[2,3-d]pyrimidine

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic small molecule belonging to the pyrano[2,3-d]pyrimidine class, which is widely explored as a privileged scaffold in kinase inhibitor and anticancer research. The compound features a 4-amine handle, a 6-bromo substituent enabling further cross-coupling diversification, and a gem‑dimethyl group at the 7‑position that influences conformational rigidity and lipophilicity.

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
CAS No. 701232-65-7
Cat. No. B11765016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine
CAS701232-65-7
Molecular FormulaC9H10BrN3O
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCC1(C(=CC2=C(N=CN=C2O1)N)Br)C
InChIInChI=1S/C9H10BrN3O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3,(H2,11,12,13)
InChIKeyBECLHXUHFAVJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine (CAS 701232-65-7): Core Chemical Identity and Scaffold Context


6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic small molecule belonging to the pyrano[2,3-d]pyrimidine class, which is widely explored as a privileged scaffold in kinase inhibitor and anticancer research . The compound features a 4-amine handle, a 6-bromo substituent enabling further cross-coupling diversification, and a gem‑dimethyl group at the 7‑position that influences conformational rigidity and lipophilicity .

Why Substituting 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine with an In‑Class Analog Risks Compromising Biological and Synthetic Outcomes


Within the pyrano[2,3-d]pyrimidine family, even minor structural modifications—such as moving the bromine from the 6‑position to the 5‑position, replacing the 4‑amine with a carbonyl, or altering the 7,7‑dimethyl pattern—can drastically shift kinase inhibition profiles, cellular cytotoxicity, and synthetic tractability . For instance, the 6‑bromo substituent is a critical synthetic handle for Pd‑catalyzed cross‑coupling, enabling late‑stage diversification that is not accessible with the 6‑chloro or 6‑unsubstituted analogs [1]. Generic substitution therefore risks both reduced biological potency in target‑specific assays and loss of a versatile derivatization site for structure‑activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine Versus Key Analogs


Cytotoxicity Against SF-268 CNS Cancer Cells: 6‑Bromo‑4‑amine versus 6‑Bromo‑4‑ol Analog

In an MTT assay panel, 6‑bromo‑7,7‑dimethyl‑7H‑pyrano[2,3‑d]pyrimidin‑4‑amine (CAS 701232‑65‑7) exhibited an IC₅₀ of 3.79 µM against the SF‑268 human CNS cancer cell line . Its closest available comparator, the 4‑ol analog (6‑bromo‑7,7‑dimethyl‑7H‑pyrano[2,3‑d]pyrimidin‑4‑ol, CAS 701232‑62‑4), was tested under identical assay conditions but showed no detectable cytotoxicity (IC₅₀ > 100 µM) . This >26‑fold potency difference demonstrates that the 4‑amine group is essential for antiproliferative activity in this cell line.

Anticancer Cytotoxicity Pyrano[2,3-d]pyrimidine

Synthetic Versatility: 6‑Bromo Handle for Palladium‑Catalyzed Cross‑Coupling

The 6‑bromo substituent on the pyrano[2,3‑d]pyrimidine core is a demonstrated gateway for Suzuki, Stille, Heck, and Buchwald‑Hartwig coupling reactions, enabling rapid SAR exploration [1]. In contrast, the 6‑chloro analog (CAS 701232‑63‑5) shows significantly lower reactivity in oxidative‑addition‑dependent couplings under standard conditions, requiring harsher catalysts or higher temperatures . The 4‑amine group remains intact throughout these transformations, preserving a key pharmacophoric element while allowing C6 diversification.

Medicinal Chemistry Cross-Coupling Building Block

Purity and ISO‑Certified Supply Chain Relative to Uncertified Vendors

MolCore offers 6‑bromo‑7,7‑dimethyl‑7H‑pyrano[2,3‑d]pyrimidin‑4‑amine at ≥98% purity (NLT 98%) with ISO‑certified quality systems suitable for global pharmaceutical R&D and QC applications . In contrast, many alternative suppliers (e.g., AKSci, Chemsrc) list lower purity grades (typically 95%) and do not provide ISO certification documentation . The 3% purity differential, combined with documented quality management, reduces the risk of impurity‑driven artifacts in biological assays.

Quality Control Procurement ISO Certification

Optimal Use Cases for 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine Based on Verified Differentiation Evidence


CNS Oncology Lead‑Generation Programs Targeting SF‑268‑Like Profiles

Given its IC₅₀ of 3.79 µM against SF‑268 CNS cancer cells , this compound serves as a validated starting hit for medicinal chemistry campaigns focused on glioblastoma or neuroblastoma. The >26‑fold selectivity window over the inactive 4‑ol analog confirms that the 4‑amine is essential, guiding SAR efforts toward 4‑amine‑retaining derivatives while modifying the C6 position.

Late‑Stage Diversification via C6 Palladium‑Catalyzed Cross‑Coupling

The 6‑bromo group enables efficient Suzuki, Stille, Heck, and Buchwald‑Hartwig couplings under standard conditions [1], allowing researchers to generate focused libraries of C6‑aryl, ‑alkenyl, or ‑amino derivatives without deactivating the 4‑amine pharmacophore. This synthetic versatility is not available with the 6‑chloro or unsubstituted analogs , making this compound the preferred core for parallel synthesis of kinase‑targeted arrays.

Assay‑Ready Procurement for ISO‑Regulated Lead‑Optimization Labs

The ≥98% purity and ISO‑certified supply chain from MolCore support direct use in high‑throughput screening and in‑vitro ADME assays where trace impurities can confound results. This quality advantage over 95%‑purity alternatives translates to fewer false positives and more reproducible dose‑response curves, critical for quantitative SAR.

Quote Request

Request a Quote for 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.